

Application Note: 1-(3-Bromophenyl)cyclopropan-1-ol in Advanced API Synthesis

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Compound of Interest

Compound Name:	1-(3-Bromophenyl)cyclopropan-1-ol
CAS No.:	1250956-44-5
Cat. No.:	B2443085

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Subtitle: Chemoselective Strategies for Dual-Functional Building Blocks in Medicinal Chemistry

Executive Summary

In modern drug discovery, the demand for building blocks that offer both structural novelty and orthogonal reactivity is paramount. **1-(3-Bromophenyl)cyclopropan-1-ol** is a highly versatile, bifunctional intermediate. It combines an sp^2 -hybridized aryl bromide—a classic handle for transition-metal-catalyzed cross-coupling—with a highly strained sp^3 -hybridized cyclopropanol ring. This dual reactivity allows medicinal chemists to either preserve the cyclopropanol as a bioisostere or deliberately cleave it to generate complex β -substituted ketones.

This application note details the physicochemical properties, medicinal chemistry rationale, and self-validating protocols for the chemoselective functionalization of this critical API building block.

Physicochemical & Structural Properties

Understanding the baseline properties of **1-(3-Bromophenyl)cyclopropan-1-ol** is essential for predicting its behavior in biphasic reaction mixtures and its influence on the pharmacokinetic profile of the final API[1].

Property	Value / Description
CAS Number	1250956-44-5
Molecular Formula	C ₉ H ₉ BrO
Molecular Weight	213.07 g/mol
Monoisotopic Mass	211.98 g/mol
Structural Features	Meta-substituted aryl bromide; tertiary cyclopropanol
H-Bond Donors / Acceptors	1 / 1
Primary Utility	Bifunctional scaffold for divergent API synthesis

Medicinal Chemistry Rationale: The Cyclopropanol Bioisostere

When the cyclopropanol moiety is preserved during synthesis, it serves as a powerful structural motif in drug design.

- **Bioisosteric Replacement:** The cyclopropyl group is a well-established bioisostere for gem-dimethyl and isopropyl groups. It restricts the conformational flexibility of the alkyl chain, which can significantly reduce the entropic penalty upon target binding.
- **Metabolic Stability & Lipophilicity:** Incorporating a cyclopropanol ring modulates the overall lipophilicity (LogP) of the molecule compared to acyclic analogs[2]. Furthermore, replacing an oxidizable benzylic position with a tertiary cyclopropanol blocks cytochrome P450-mediated metabolism, thereby increasing the half-life of the API.

Strategic Application 1: Chemoselective Aryl Bromide Functionalization

Causality & Design Rationale

The objective here is to perform a C–C bond formation at the aryl bromide while leaving the sensitive cyclopropanol ring intact. Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are ideal, but they present a chemoselectivity challenge: Palladium can insert into the strained C–C bond of the cyclopropanol, leading to unwanted β -hydride elimination and ring-opening.

To prevent this, the protocol utilizes Pd(dppf)Cl₂ or a Pd source with a bulky, electron-rich ligand (like XPhos). These ligands accelerate the oxidative addition and reductive elimination steps at the sp² C–Br bond, ensuring the catalytic cycle turns over before any competitive Pd-mediated cyclopropanol cleavage can occur. A mild base (K₂CO₃) is selected to prevent base-catalyzed retro-aldol-type ring opening.

Protocol 1: Intact-Ring Suzuki-Miyaura Coupling

Step-by-Step Methodology:

- Preparation: Charge an oven-dried Schlenk flask with **1-(3-Bromophenyl)cyclopropan-1-ol** (1.0 equiv), the desired Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).
- Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen (repeat for 3 cycles) to prevent oxidative homocoupling of the boronic acid.
- Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.2 M concentration.
- Reaction: Stir the biphasic mixture vigorously at 80 °C for 4–6 hours.
- Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

- Purification: Isolate the biaryl cyclopropanol via flash column chromatography (Hexanes/EtOAc gradient).

In-Process Controls (IPC) & Self-Validation:

- LC-MS: Sample 10 μL of the organic layer, dilute in MeCN, and analyze. Validate the reaction by confirming the disappearance of the starting material isotopic pattern (m/z 212/214) and the appearance of the $[M+H]^+$ peak of the biaryl product.
- NMR Verification: In the ^1H NMR spectrum of the purified product, the self-validating marker of success is the retention of the cyclopropyl methylene protons, which must appear as distinct multiplets between δ 1.00–1.30 ppm.

Strategic Application 2: Cyclopropanol Ring-Opening Cross-Coupling

Causality & Design Rationale

In this divergent pathway, the cyclopropanol is deliberately weaponized as a homoenolate equivalent or a β -keto radical precursor to build complex aliphatic chains.

Why use Copper instead of Palladium? Copper catalysts operate via single-electron transfer (SET). They are significantly less prone to β -hydride elimination compared to Palladium. Using Copper prevents the over-oxidation of the intermediate radical, thereby completely suppressing the formation of unwanted α,β -unsaturated enone byproducts[3]. This allows for highly efficient $\text{C}(\text{sp}^3)\text{-S}$ or $\text{C}(\text{sp}^3)\text{-C}(\text{sp}^3)$ bond formation, yielding a β -(3-bromophenyl)-substituted ketone[4].

Protocol 2: Cu-Catalyzed C-Selective Sulfonylation

Step-by-Step Methodology:

- Preparation: Charge a reaction vial with **1-(3-Bromophenyl)cyclopropan-1-ol** (1.0 equiv), a commercial Sulfonyl chloride (1.2 equiv), and $\text{Cu}(\text{OAc})_2$ (10 mol%).
- Solvent & Base: Add anhydrous Acetonitrile (CH_3CN) to achieve a 0.1 M concentration, followed by Na_2CO_3 (1.5 equiv) to neutralize the generated HCl.
- Reaction: Seal the vial and stir at 80 $^\circ\text{C}$ under a Nitrogen atmosphere for 12 hours.

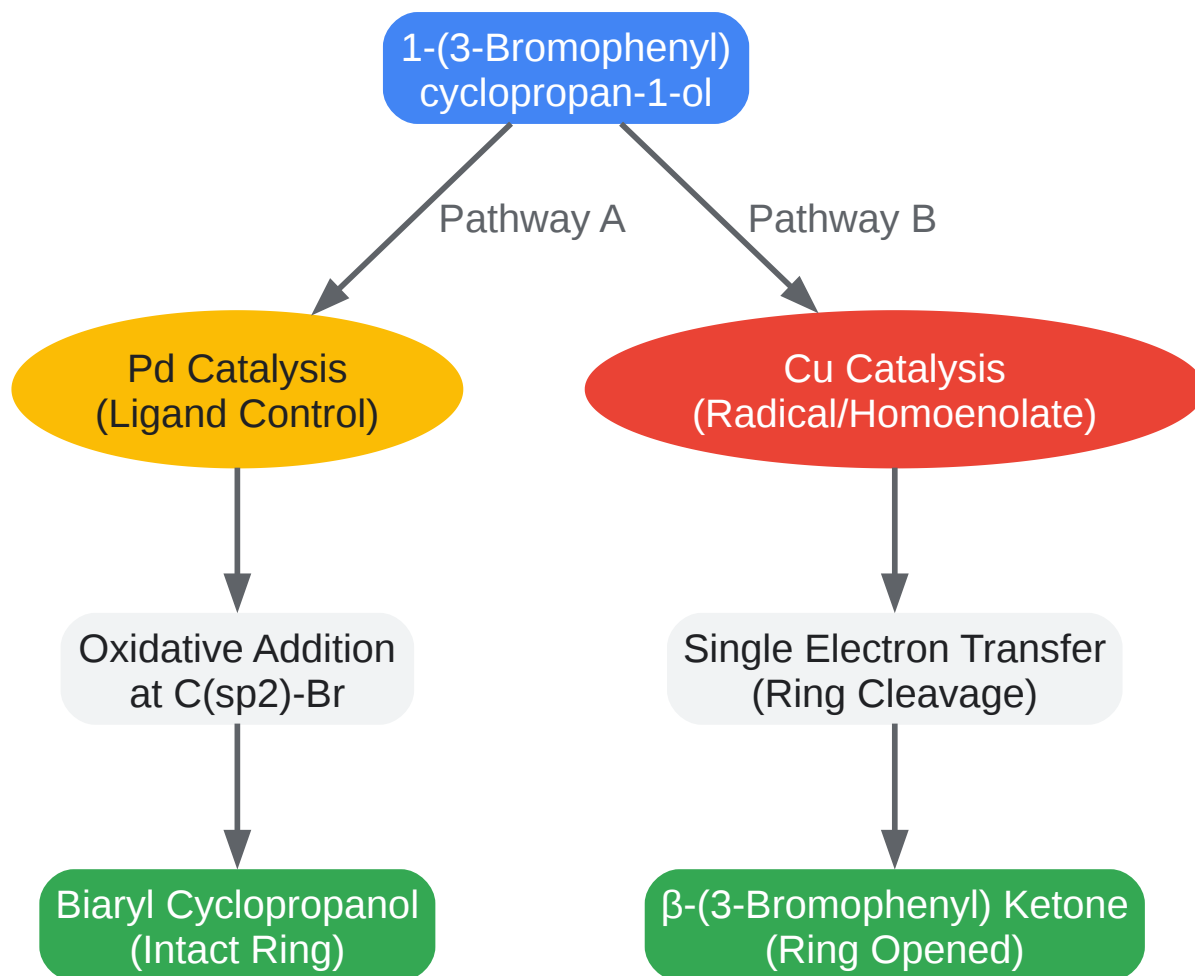
- **Workup:** Quench the reaction with distilled water and extract three times with Dichloromethane (DCM). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
- **Purification:** Purify the resulting γ -keto sulfone via silica gel chromatography.

In-Process Controls (IPC) & Self-Validation:

- **TLC/LC-MS:** Monitor for the complete consumption of the cyclopropanol. The product will exhibit a higher polarity (lower R_f) than the starting material.
- **NMR Verification:** The self-validating marker is the complete disappearance of the cyclopropyl multiplets (~1.0 ppm) in the ¹H NMR, and the emergence of a diagnostic ketone carbonyl carbon signal near δ 195–200 ppm in the ¹³C NMR.

Mechanistic Divergence Workflow

The following diagram illustrates the divergent chemoselective pathways dictated by the choice of transition metal catalyst.



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Figure 1: Divergent chemoselective pathways of **1-(3-Bromophenyl)cyclopropan-1-ol**.

References

- PubChem Compound Summary for CID 62668955, **1-(3-Bromophenyl)cyclopropan-1-ol**
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